4-[2-(3-Nitro-1H-pyrazol-1-yl)ethyl]morpholine is a compound that integrates a morpholine moiety with a pyrazole ring substituted at the 3-position with a nitro group. This compound is significant in medicinal chemistry due to its potential pharmacological activities, particularly in the development of new therapeutic agents.
This compound can be classified under heterocyclic organic compounds, specifically as a substituted pyrazole derivative. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms, and they are known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor effects. Morpholine, a six-membered ring containing one nitrogen atom, is often used in drug design due to its ability to enhance solubility and bioavailability.
The synthesis of 4-[2-(3-Nitro-1H-pyrazol-1-yl)ethyl]morpholine typically involves several steps:
The molecular formula for 4-[2-(3-Nitro-1H-pyrazol-1-yl)ethyl]morpholine is . The structure features:
The connectivity can be represented as follows:
This structure allows for various interactions with biological targets due to its polar and nonpolar regions.
The reactions involving 4-[2-(3-Nitro-1H-pyrazol-1-yl)ethyl]morpholine can include:
The mechanism of action for compounds like 4-[2-(3-Nitro-1H-pyrazol-1-yl)ethyl]morpholine often involves:
The exact mechanism would depend on the specific biological context and target interaction.
The physical properties of 4-[2-(3-Nitro-1H-pyrazol-1-yl)ethyl]morpholine include:
Chemical properties may include:
4-[2-(3-Nitro-1H-pyrazol-1-yl)ethyl]morpholine has potential applications in various fields:
Pyrazole-morpholine hybrids exhibit systematic structural variations that profoundly influence their biological behavior. The core scaffold of 4-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]morpholine features a regiochemically distinct nitropyrazole (nitro group at C3) connected to morpholine via a flexible ethyl tether. This architecture differs critically from isomeric forms like 4-[2-(5-nitro-1H-pyrazol-1-yl)ethyl]morpholine (CAS 2387361-70-6), where the nitro group occupies the C5 position [2]. Despite identical molecular formulas (C₉H₁₄N₄O₃) and mass (226.23 g/mol), these isomers demonstrate divergent electronic distributions and hydrogen-bonding capabilities, as evidenced by their unique SMILES notations:
Table 1: Structural Comparison of Nitropyrazole-Morpholine Isomers
Structural Feature | 4-[2-(3-Nitro-1H-pyrazol-1-yl)ethyl]morpholine | 4-[2-(5-Nitro-1H-pyrazol-1-yl)ethyl]morpholine |
---|---|---|
CAS Registry Number | 1006568-46-2 [1] | 2387361-70-6 [2] |
Molecular Formula | C₉H₁₄N₄O₃ | C₉H₁₄N₄O₃ |
Molecular Weight | 226.23 g/mol | 226.23 g/mol |
Nitro Group Position | Pyrazole C3 | Pyrazole C5 |
SMILES Notation | O=N+[O-] | O=N+[O-] |
Further structural diversification occurs through substitutions on the pyrazole ring, such as the 5-methyl-4-nitro variant (CAS 1802987-86-5) [6], or rigidification strategies exemplified by morpholine-fused benzimidazole-pyrazole hybrids [4]. The ethylene linker's length and composition also modulate conformational flexibility; replacing it with methylene reduces steric freedom, while aromatic spacers enhance planarity. Such systematic structural taxonomies enable rational optimization of target affinity and pharmacokinetics.
The bioactivity of 4-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]morpholine derives from complementary pharmacological contributions by its constituent motifs:
Nitropyrazole System: The electron-deficient nitro group at pyrazole C3 enhances intermolecular binding through dipole interactions and hydrogen bonding with biological targets. Nitropyrazoles demonstrate broad bioactivity, including COX-2 inhibition (celecoxib), ALK inhibition (crizotinib), and tubulin polymerization blockade [9]. The nitro moiety’s electron-withdrawing nature also modulates the pyrazole ring’s π-orbital geometry, facilitating π-stacking interactions with aromatic residues in enzyme binding pockets. Computational studies confirm that nitropyrazoles exhibit superior target affinity compared to non-nitrated analogs, particularly in anticancer scaffolds targeting EGFR, BRAF V600E, and CDKs [9].
Morpholine Ring: This saturated six-membered heterocycle contributes hydrogen-bond acceptor capability via its electronegative oxygen atom, while its tertiary nitrogen acts as a weak base, enhancing solubility under physiological conditions [4]. Morpholine-containing compounds demonstrate improved tissue penetration and blood-brain barrier permeability, as evidenced by kinase inhibitors like the morpholine-functionalized benzimidazole-pyrazole hybrids inhibiting tubulin polymerization at IC₅₀ values <1 μM [4]. The morpholine ring’s conformational flexibility further enables adaptive binding to diverse biological targets.
Table 2: Key Pharmacophoric Contributions in 4-[2-(3-Nitro-1H-pyrazol-1-yl)ethyl]morpholine
Pharmacophore | Key Physicochemical Properties | Biological Roles |
---|---|---|
3-Nitropyrazole | - High dipole moment (~4.5 D) - Strong electron-withdrawing capacity - Planar aromatic system | - Facilitates π-stacking and H-bonding - Enhances kinase/tubulin binding - Modulates cellular redox cycling |
Morpholine | - Amphoteric character (pKₐ ~8.5) - High polarity (TPSA 12 Ų) - Water solubility enhancer | - Improves pharmacokinetic profile - Engages in hydrogen bonding - Optimizes logP for membrane permeation |
Ethylene Linker | - Freely rotatable σ-bonds - Extended length (~4.9 Å) - Moderate hydrophobicity | - Spatial separation of pharmacophores - Enables optimal binding geometry - Modulates overall lipophilicity |
The integration of these motifs creates a synergistic pharmacophore where the nitropyrazole engages in target recognition, while morpholine enhances solubility and bioavailability—critical for in vivo efficacy [4] [9].
The evolution of pyrazole-morpholine hybrids reflects medicinal chemistry’s progressive shift from phenotypic screening to target-focused design:
First Generation (1950s–1990s): Early pyrazole drugs like phenylbutazone (anti-inflammatory) and pyrazofurin (antiviral/antileukemic) demonstrated the nucleus’s therapeutic versatility but lacked selectivity, leading to toxicity issues [3]. Morpholine appeared sporadically as a solubilizing group in analgesics.
Rational Hybridization Era (2000s–2010s): The strategic fusion of nitropyrazole with morpholine emerged following seminal work on COX-2 inhibitors (celecoxib) and kinase-targeted agents (crizotinib). Researchers recognized that appending morpholine to nitropyrazole via alkyl linkers could optimize drug-likeness while retaining target affinity. This period saw syntheses of early prototypes like 4-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]morpholine (CAS 1006568-46-2) [1], though biological characterization remained limited.
Contemporary Target-Focused Applications (2020s–Present): Recent innovations exploit this scaffold for tubulin polymerization inhibitors in oncology. Morpholine-benzimidazole-pyrazole hybrids—structurally analogous to 4-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]morpholine—exhibit nanomolar cytotoxicity against MCF-7, PC3, and A549 cancer lines by disrupting microtubule dynamics [4]. Parallel developments include:
Table 3: Evolution of Pyrazole-Morpholine Hybrids in Drug Discovery
Period | Key Milestones | Representative Agents |
---|---|---|
1950s–1990s | - Pyrazole NSAIDs (phenylbutazone) - Isolated morpholine solubilization - Empirical structure-activity relationships | Phenylbutazone, Pyrazofurin |
2000s–2010s | - Rational nitropyrazole-morpholine hybridization - Linker optimization studies - Early tubulin-targeting hybrids | 4-[2-(3-Nitro-1H-pyrazol-1-yl)ethyl]morpholine [1] |
2020s–Present | - Tubulin polymerization inhibitors - Kinase-targeted anticancer agents - Structural diversification via benzimidazole fusion | Morpholine-benzimidazole-pyrazole hybrids [4] |
Current research prioritizes structural diversification, as evidenced by derivatives incorporating benzimidazole (e.g., tubulin inhibitor 8k) [4] or indole units [8]. These innovations underscore the scaffold’s adaptability in addressing emerging therapeutic challenges, particularly in overcoming multidrug resistance in oncology.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1